molecular formula C12H22ClNO4S B2714463 Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate CAS No. 2418674-72-1

Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate

Cat. No. B2714463
CAS RN: 2418674-72-1
M. Wt: 311.82
InChI Key: PNAGNMQQCWNRRD-UHFFFAOYSA-N
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Description

Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 2418674-72-1 . It has a molecular weight of 311.83 . The IUPAC name for this compound is tert-butyl 4- (chlorosulfonyl)-2,2-dimethylpiperidine-1-carboxylate .

Scientific Research Applications

1. Stereoselective Synthesis Applications

Tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. These derivatives are prepared through a series of reactions leading to the formation of stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).

2. Role in 3-Allylation Processes

This compound also plays a role in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, where it acts as a precursor to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are valuable synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

3. Synthesis of N-tert-Butyl Group

The compound is instrumental in synthesizing 1-tert-butyl-4-chloropiperidine, demonstrating efficient routes involving a dimethyliminium salt reaction with methylmagnesium chloride (Amato et al., 2005).

4. Application in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, tert-butyl-substituted ligands like this compound are significant. They facilitate efficient Suzuki, Sonogashira, and Heck couplings of aryl bromides in aqueous solvents (DeVasher et al., 2004).

5. Creation of Chiral Auxiliaries

This compound is used in the creation of chiral auxiliaries and as a chiral Aib building block in dipeptide synthesis. It showcases its versatility in the field of stereochemistry and peptide synthesis (Studer et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-chlorosulfonyl-2,2-dimethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-11(2,3)18-10(15)14-7-6-9(19(13,16)17)8-12(14,4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAGNMQQCWNRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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